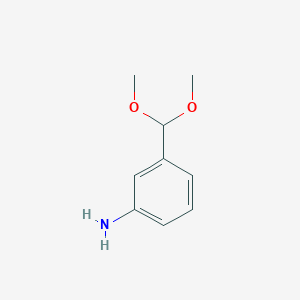

3-(Dimethoxymethyl)aniline

Description

Structure

3D Structure

Propriétés

IUPAC Name |

3-(dimethoxymethyl)aniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H13NO2/c1-11-9(12-2)7-4-3-5-8(10)6-7/h3-6,9H,10H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LFMCNJBSTUSMMC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(C1=CC(=CC=C1)N)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H13NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20283171 | |

| Record name | 3-(dimethoxymethyl)aniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20283171 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

167.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

53663-37-9 | |

| Record name | NSC30208 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=30208 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 3-(dimethoxymethyl)aniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20283171 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 3 Dimethoxymethyl Aniline

Direct Synthesis Strategies

Direct synthesis strategies typically involve the modification of a pre-existing aromatic ring that already contains either the aniline (B41778) or a precursor to the aniline group.

A fundamental and highly effective route to 3-(Dimethoxymethyl)aniline begins with aromatic precursors that are methodically functionalized. The most common precursor for this strategy is 3-nitrobenzaldehyde (B41214). This approach is characterized by a two-stage process: first, the protection of the aldehyde group as a dimethyl acetal (B89532), and second, the chemical reduction of the nitro group to form the target aniline.

This sequence is strategically important because the aldehyde group is sensitive to the reducing agents used for the nitro group conversion. Protecting it as a stable acetal ensures it remains intact during the reduction step.

This pathway is one of the most well-documented and reliable methods for preparing this compound. It involves two key transformations starting from 3-nitrobenzaldehyde.

Step 1: Acetalization of 3-Nitrobenzaldehyde

The aldehyde functional group of 3-nitrobenzaldehyde is first converted into a dimethyl acetal. This is typically achieved by reacting the aldehyde with anhydrous methanol (B129727) in the presence of an acid catalyst, such as hydrochloric acid. orgsyn.org The reaction is left to proceed for several days at room temperature to ensure high conversion. orgsyn.org The resulting product, 3-nitrobenzaldehyde dimethyl acetal, is a stable intermediate that can be readily isolated and purified. orgsyn.org

Table 1: Synthesis of 3-Nitrobenzaldehyde Dimethyl Acetal orgsyn.org

| Reactant | Reagent/Catalyst | Solvent | Reaction Time | Yield |

| 3-Nitrobenzaldehyde | Hydrochloric Acid | Anhydrous Methanol | 5 days | 76-85% |

Step 2: Reduction of 3-Nitrobenzaldehyde Dimethyl Acetal

The intermediate, 3-nitrobenzaldehyde dimethyl acetal, is then subjected to a reduction reaction to convert the nitro group into the primary amine of the target compound. A highly effective method for this transformation is catalytic hydrogenation. orgsyn.org This process typically employs a Raney nickel catalyst under a hydrogen atmosphere at elevated pressure. orgsyn.org The reaction is exothermic and proceeds efficiently to yield this compound, which is also known as m-aminobenzaldehyde dimethylacetal. orgsyn.org

Table 2: Catalytic Hydrogenation to this compound orgsyn.org

| Reactant | Catalyst | Solvent | Hydrogen Pressure | Yield |

| 3-Nitrobenzaldehyde Dimethyl Acetal | Raney Nickel | Anhydrous Methanol | ~1000 psi | 67-78% |

Multi-component Reaction Approaches

Multi-component reactions (MCRs) offer an alternative and highly efficient strategy for synthesizing substituted anilines. These reactions involve combining three or more starting materials in a single pot to form a complex product in a highly atom-economical fashion. nih.gov

A notable MCR approach for synthesizing meta-substituted anilines involves a three-component reaction between a 1,3-diketone, an amine, and acetone (B3395972). rsc.orgbeilstein-journals.org In this pathway, the amine first reacts with acetone to form an enamine in situ. This enamine then acts as a nucleophile, attacking the 1,3-diketone. A subsequent series of intramolecular cyclization and dehydration steps leads to the formation of the aromatic aniline ring. beilstein-journals.org This benzannulation strategy allows for the construction of the aniline core from simple, acyclic precursors. beilstein-journals.org The reaction's success is often dependent on the electronic properties of the substituents on the 1,3-diketone. beilstein-journals.org

Tandem reactions, where multiple bond-forming events occur sequentially in a single operation without isolating intermediates, provide another sophisticated route to aniline derivatives. An example of such a sequence is the imine condensation–isoaromatization approach. beilstein-journals.org This method has been used to synthesize 2-benzyl N-substituted anilines from (E)-2-arylidene-3-cyclohexenones and primary amines. The reaction proceeds through the formation of an imine, followed by an isoaromatization cascade to yield the final aniline product. beilstein-journals.org This catalyst-free method highlights the potential for designing tandem sequences to construct complex aniline structures from readily available starting materials. beilstein-journals.org

Advanced Catalytic Methods in the Synthesis of this compound

Catalysis plays a crucial role in many of the synthetic steps toward this compound. Both the acetalization and the nitro reduction stages rely on effective catalysts to proceed efficiently.

In the formation of the dimethyl acetal from 3-nitrobenzaldehyde, acid catalysis is essential. While strong mineral acids like hydrochloric acid are effective, other catalysts such as p-toluenesulfonic acid can also be employed to facilitate the reaction. orgsyn.orgoc-praktikum.de

For the reduction of the nitro group, various catalytic systems are available. Catalytic hydrogenation using transition metals is a common and powerful method. Raney nickel is a proven catalyst for this transformation, but other catalysts such as palladium on carbon (Pd/C) or platinum oxide (PtO₂) are also widely used for the reduction of aromatic nitro compounds. These heterogeneous catalysts are favored for their high activity and ease of separation from the reaction mixture.

Transition Metal-Catalyzed Transformations

While specific literature detailing the direct synthesis of this compound via transition metal catalysis is sparse, modern synthetic methods for constructing substituted anilines offer plausible routes. These reactions represent a powerful, atom-economical approach for forming C-N bonds. acs.org Transition-metal catalyzed C-H activation, for instance, has emerged as a potent strategy for the functionalization of arenes, including the direct installation of amino groups. bohrium.com

A hypothetical but chemically sound approach would involve the Buchwald-Hartwig amination. This palladium-catalyzed cross-coupling reaction could unite an ammonia (B1221849) equivalent with an appropriately substituted aryl halide, such as 3-bromo-1-(dimethoxymethyl)benzene. Such methods are advantageous for their broad substrate scope and functional group tolerance. galchimia.com Another potential strategy is the nickel-mediated amination of C(sp²)-H bonds, which offers a pathway to primary anilines from simpler arene precursors, avoiding the need for pre-functionalized halides. bohrium.com

Three-component coupling reactions, such as the aniline-aldehyde-alkyne (A³) coupling, also highlight the power of transition metal catalysis in building complex molecular frameworks that could potentially be adapted for aniline synthesis. chemrevlett.com

Table 1: Potential Transition Metal-Catalyzed Routes to Substituted Anilines

| Catalytic Strategy | General Reaction | Potential Application for this compound |

|---|---|---|

| Buchwald-Hartwig Amination | Aryl-X + HNR₂ → Aryl-NR₂ | 3-Bromo-1-(dimethoxymethyl)benzene + Ammonia source |

| C-H Amination | Arene-H + N-source → Arene-NH₂ | Direct amination of 1-(dimethoxymethyl)benzene |

| Reductive Amination | Nitroarene + Reducing Agent → Aniline | Reduction of 1-(dimethoxymethyl)-3-nitrobenzene (B3023375) |

Organocatalytic Systems

Organocatalysis, which utilizes small organic molecules to accelerate chemical reactions, presents an alternative, metal-free approach. While many organocatalytic methods focus on the further reaction of anilines, such as oxidation or asymmetric indolization, some strategies can be envisioned for their synthesis. rsc.orgnih.govacs.org

One relevant approach is the three-component synthesis of meta-substituted anilines from 1,3-diketones, various amines, and acetone. beilstein-journals.org This method proceeds through a series of condensation and cyclization reactions to construct the aniline ring system under mild conditions. beilstein-journals.org Another potential organocatalytic route is nucleophilic aromatic substitution (SₙAr) on an electron-deficient aromatic ring, where an organic base could catalyze the displacement of a leaving group by an amine.

Furthermore, photo-organocatalysis has been developed for the synthesis of acetals from aldehydes, suggesting a green, metal-free method for the key functional group transformation required to produce the target molecule. rsc.org

Acid-Catalyzed Acetal Formation in the Context of Aniline Protection

The most direct and widely employed method for synthesizing this compound is the acid-catalyzed acetalization of 3-aminobenzaldehyde (B158843). This reaction involves treating the aldehyde with an alcohol, typically methanol, or an orthoformate like trimethyl orthoformate, in the presence of an acid catalyst. acs.org

The mechanism proceeds via protonation of the aldehyde's carbonyl oxygen by the acid catalyst, which enhances the electrophilicity of the carbonyl carbon. eudl.eu This is followed by a nucleophilic attack from two molecules of alcohol. The first attack forms a hemiacetal intermediate. Subsequent protonation of the hydroxyl group and elimination of a water molecule generates a resonance-stabilized carbocation, which is then attacked by a second molecule of alcohol. Final deprotonation yields the stable dimethyl acetal. eudl.eu

A critical aspect of this reaction is the removal of the water byproduct, which is necessary to drive the equilibrium toward the product side, in accordance with Le Châtelier's principle. acs.org

Green Chemistry Principles in this compound Synthesis

Applying green chemistry principles to the synthesis of this compound aims to reduce waste, improve efficiency, and minimize environmental impact.

Solvent-Free Reaction Conditions

A significant advancement in green synthesis is the development of solvent-free reaction conditions, which eliminate the environmental and economic costs associated with solvent use, recovery, and disposal. Acetalization reactions are particularly amenable to this approach. mdpi.com

The synthesis of this compound can be performed under solvent-free or neat conditions, for example, by reacting 3-aminobenzaldehyde directly with trimethyl orthoformate, which also acts as a water scavenger. organic-chemistry.org Microwave irradiation has also been shown to effectively promote the solvent-free synthesis of related compounds, often leading to significantly reduced reaction times and improved yields. tandfonline.com Such methods reduce volatile organic compound (VOC) emissions and simplify product work-up. Several studies have demonstrated the successful synthesis of acetals from glycerol (B35011) and furfural (B47365) under neat conditions, highlighting the broad applicability of this green technique. researchgate.net

Atom Economy and Efficiency Considerations

Atom economy is a core principle of green chemistry that measures the efficiency of a reaction by calculating the proportion of reactant atoms that are incorporated into the desired product. wordpress.com An ideal reaction has an atom economy of 100%.

The synthesis of this compound via the acid-catalyzed acetalization of 3-aminobenzaldehyde with methanol demonstrates a high degree of atom economy.

Reaction: C₇H₇NO (3-Aminobenzaldehyde) + 2 CH₄O (Methanol) → C₉H₁₃NO₂ (this compound) + H₂O (Water)

The calculation, based on molecular weights, is as follows:

Table 2: Atom Economy Calculation

| Compound | Molecular Formula | Molecular Weight ( g/mol ) |

|---|---|---|

| Desired Product | ||

| This compound | C₉H₁₃NO₂ | 167.21 |

| Reactants | ||

| 3-Aminobenzaldehyde | C₇H₇NO | 121.14 |

| Methanol (x2) | CH₄O | 2 x 32.04 = 64.08 |

| Total Mass of Reactants | | 185.22 |

Atom Economy = (Mass of Desired Product / Total Mass of Reactants) x 100

Atom Economy = (167.21 / 185.22) x 100 ≈ 90.28%

This high atom economy value indicates that the majority of the mass of the reactants is converted into the desired product, with only water being generated as a byproduct. This makes the acetalization route an efficient and green synthetic pathway from an atom economy perspective. libretexts.org

Sustainable Catalysis Development

Replacing corrosive and non-recoverable homogeneous catalysts like sulfuric acid with sustainable alternatives is a key goal in green chemistry. For the synthesis of this compound, this primarily involves developing sustainable acid catalysts for the acetalization step.

Heterogeneous solid acid catalysts offer significant advantages, including ease of separation (by simple filtration), potential for regeneration and reuse, and often milder reaction conditions. nih.gov Examples of such catalysts that have been successfully used for acetal synthesis include:

Ion-exchange resins (e.g., Amberlyst-15) mdpi.com

Zeolites and Clays (e.g., Montmorillonite K10) mdpi.comacs.org

Metal-Organic Frameworks (MOFs) nih.gov

Silica-supported ammonium (B1175870) salts mdpi.com

These catalysts avoid the need for aqueous work-ups to neutralize the acid, reducing waste generation. nih.govacs.org Additionally, novel catalytic systems, such as photo-organocatalysts, provide a metal-free and mild alternative for promoting acetalization under visible light. rsc.org The development of catalytic processes based on earth-abundant metals like cobalt also contributes to sustainability by replacing precious metal catalysts. mdpi.com

Chemical Reactivity and Transformations of 3 Dimethoxymethyl Aniline

Reactions Involving the Aniline (B41778) Moiety

The reactivity of the aniline moiety in 3-(Dimethoxymethyl)aniline is characterized by the nucleophilicity of the nitrogen atom and the activated nature of the aromatic ring. The lone pair of electrons on the nitrogen atom can participate in nucleophilic attacks, and it also donates electron density into the benzene (B151609) ring, activating it toward electrophilic substitution.

N-functionalization involves the formation of new bonds to the nitrogen atom of the amino group. These reactions are fundamental in synthetic chemistry for creating more complex molecules and for protecting the amino group during other transformations.

The primary amino group of anilines is readily acylated by reacting with acylating agents like acid chlorides or anhydrides to form amides (anilides). doubtnut.com This reaction is a nucleophilic acyl substitution where the nitrogen atom of the aniline acts as the nucleophile, attacking the electrophilic carbonyl carbon of the acylating agent. pearson.com The reaction with acetic anhydride, for example, produces the corresponding acetanilide (B955). doubtnut.com This transformation is often used to "protect" the amino group; the resulting amide is less basic and less activating toward the aromatic ring, which can prevent unwanted side reactions in subsequent steps, such as in Friedel-Crafts reactions or strong-acid nitrations. quora.com

| Acylating Agent | Product Type | General Conditions |

| Acetic Anhydride | Acetanilide | Typically performed with or without a catalyst, sometimes in a solvent like acetic acid. |

| Acetyl Chloride | Acetanilide | Often carried out in the presence of a non-nucleophilic base (e.g., pyridine) to neutralize the HCl byproduct. |

| Benzoyl Chloride | Benzanilide | Schotten-Baumann conditions (aqueous base) or in an inert solvent with a tertiary amine base. |

The nitrogen atom of this compound can be alkylated using various alkylating agents. Direct alkylation with alkyl halides is a common method, proceeding via nucleophilic aliphatic substitution. However, a significant challenge in this reaction is controlling the degree of alkylation. The initially formed secondary amine is often more nucleophilic than the starting primary amine, leading to over-alkylation and the formation of tertiary amines and even quaternary ammonium (B1175870) salts. rsc.org

Reductive amination provides a more controlled method for mono-alkylation. This process involves the initial formation of a Schiff base (imine) by condensation with an aldehyde or ketone, which is then reduced in situ to the corresponding secondary amine. organic-chemistry.orgresearchgate.net Various reducing agents, such as sodium triacetoxyborohydride (B8407120) (STAB-H) or catalytic hydrogenation, are effective for this transformation. acs.orgrsc.org

| Alkylation Method | Alkylating Agent | Reducing Agent (if applicable) | Product Type |

| Direct Alkylation | Alkyl Halides (e.g., CH₃I, C₂H₅Br) | N/A | Secondary Amine, Tertiary Amine, Quaternary Salt |

| Reductive Amination | Aldehydes or Ketones | Sodium Triacetoxyborohydride (STAB-H), H₂/Pd-C | Secondary Amine |

| "Borrowing Hydrogen" | Alcohols | Transition Metal Catalysts (e.g., Ir, Ru) | Secondary Amine |

Primary aromatic amines like this compound react with aldehydes and ketones in a condensation reaction to form Schiff bases, also known as imines or azomethines. orientjchem.orgnanobioletters.com This reaction involves the nucleophilic attack of the amine on the carbonyl carbon, followed by dehydration to yield the C=N double bond. The formation of Schiff bases is typically a reversible process, and the reaction is often driven to completion by removing the water that is formed, for instance, by azeotropic distillation. orientjchem.org The reaction can be catalyzed by either acid or base.

| Carbonyl Compound | Product Name | Typical Conditions |

| Benzaldehyde (B42025) | N-Benzylideneaniline derivative | Reflux in a solvent like ethanol (B145695) or toluene, often with catalytic acid (e.g., p-TsOH). |

| Acetone (B3395972) | N-(propan-2-ylidene)aniline derivative | Stirring in a suitable solvent, may require a dehydrating agent. |

| Salicylaldehyde | N-Salicylideneaniline derivative | Condensation in an alcoholic solvent. |

Sulfonimidamides are structural analogs of sulfonamides where one of the sulfonyl oxygens is replaced by an imino group. Modern synthetic methods allow for the preparation of these compounds from anilines. A notable route involves the reaction of an aniline with a sulfonimidoyl fluoride (B91410) in the presence of a Lewis acid catalyst, such as calcium bis(trifluoromethanesulfonyl)imide (Ca(NTf₂)₂). acs.orgwur.nlnih.gov The reaction proceeds via a nucleophilic attack of the aniline nitrogen on the sulfur atom, displacing the fluoride ion. acs.orgorganic-chemistry.org This transformation is enantiospecific when using chiral sulfonimidoyl fluorides, resulting in chiral sulfonimidamide products with an inversion of stereochemistry at the sulfur center. wur.nlorganic-chemistry.org

| Reactants | Catalyst / Conditions | Product | Research Finding |

| Aniline + Sulfonimidoyl Fluoride | Ca(NTf₂)₂, t-amyl alcohol, 80 °C | N-Aryl Sulfonimidamide | The reaction proceeds with inversion of configuration at the sulfur atom and tolerates various electron-donating groups on the aniline ring. acs.orgwur.nl |

The amino group (-NH₂) is a powerful activating group for electrophilic aromatic substitution (EAS) reactions. chemistrysteps.combyjus.com It strongly donates electron density to the benzene ring through resonance, increasing the ring's nucleophilicity. This effect is most pronounced at the positions ortho and para to the amino group, making this compound an ortho, para-director for incoming electrophiles. chemistrysteps.comwikipedia.org

However, the high basicity of the amino group complicates certain EAS reactions, particularly Friedel-Crafts alkylation and acylation. wikipedia.org The Lewis acid catalyst (e.g., AlCl₃) required for these reactions reacts with the basic nitrogen atom to form a positively charged anilinium-type complex. quora.comlibretexts.org This -NH₂R⁺ group is strongly deactivating and meta-directing, effectively shutting down the desired reaction. libretexts.org

To overcome this limitation, the amino group is typically protected via acylation to form an anilide (as described in section 3.1.1.1). The resulting acetamido group (-NHCOCH₃) is still an activating ortho, para-director but is significantly less basic and does not complex with the Lewis acid, allowing the Friedel-Crafts reaction to proceed. The protecting acetyl group can be removed by hydrolysis after the reaction to regenerate the amino group.

| Reaction Type | Reagents | Directing Effect of -NH₂ | Complications & Solutions |

| Halogenation | Br₂/H₂O or CH₃COOH | Ortho, Para | The high reactivity can lead to poly-substitution (e.g., tribromination). Milder conditions are needed for mono-substitution. |

| Nitration | HNO₃/H₂SO₄ | Ortho, Para | The strongly acidic conditions protonate the -NH₂ group, forming a deactivating, meta-directing -NH₃⁺ group. Solution: Protect the amine as an acetanilide. |

| Sulfonation | Fuming H₂SO₄ | Ortho, Para | Anilinium hydrogen sulfate (B86663) is formed, which rearranges to the para-substituted product (sulfanilic acid) upon heating. |

| Friedel-Crafts Alkylation/Acylation | R-X/AlCl₃ or RCOCl/AlCl₃ | Ortho, Para | The amine's lone pair complexes with the AlCl₃ catalyst, deactivating the ring. Solution: Protect the amine as an acetanilide before reaction. quora.comlibretexts.org |

Protonation and its Influence on Reactivity

The primary amino group of this compound is basic and readily undergoes protonation in the presence of acids to form the corresponding anilinium ion. This reversible reaction significantly alters the electronic properties and, consequently, the chemical reactivity of the entire molecule.

The lone pair of electrons on the nitrogen atom of the amino group is delocalized into the aromatic ring, making the ring highly activated towards electrophilic substitution and rendering the amine less basic than aliphatic amines. chemistrysteps.com However, upon protonation, the -NH₃⁺ group becomes a powerful electron-withdrawing and deactivating group. chemistrysteps.comlibretexts.org This deactivation occurs through a strong negative inductive effect (-I effect), which withdraws electron density from the aromatic ring.

This change in electronic nature has profound implications for the molecule's reactivity:

Decreased Nucleophilicity of the Aromatic Ring: The protonated anilinium ring is strongly deactivated towards electrophilic aromatic substitution reactions. Friedel-Crafts reactions, for instance, are generally unsuccessful with anilines because the amine coordinates with the Lewis acid catalyst, forming a deactivating complex. libretexts.org

Altered Directing Effects: While the -NH₂ group is a strong ortho-, para-director in electrophilic substitutions, the protonated -NH₃⁺ group becomes a meta-director. This is because the ortho and para positions are more strongly deactivated than the meta position.

Reactions Involving the Dimethoxymethyl Acetal (B89532) Group

The dimethoxymethyl group serves as a masked aldehyde, a protecting group for the formyl functionality (-CHO). This group is stable under neutral and basic conditions but can be readily transformed under acidic conditions or by specific reagents.

The most common and synthetically useful reaction of the dimethoxymethyl group is its hydrolysis to the corresponding aldehyde, 3-aminobenzaldehyde (B158843). This transformation is typically achieved by treatment with an aqueous acid catalyst, such as hydrochloric acid or sulfuric acid.

The mechanism involves the initial protonation of one of the methoxy (B1213986) oxygen atoms, followed by the elimination of methanol (B129727) to form a resonance-stabilized oxocarbenium ion. Subsequent nucleophilic attack by water and loss of a proton yields a hemiacetal, which then eliminates a second molecule of methanol to afford the final aldehyde product.

The conditions for this deprotection can be controlled to achieve selective hydrolysis. The reaction is fundamental for synthesizing derivatives of 3-aminobenzaldehyde, which are key precursors for many heterocyclic systems.

Table 1: Representative Conditions for Acetal Hydrolysis

| Catalyst | Solvent | Temperature | Outcome |

| Dilute HCl | Water/THF | Room Temperature | High yield of 3-aminobenzaldehyde |

| Acetic Acid | Water | 50-70 °C | Slower, controlled deprotection |

| p-Toluenesulfonic acid | Acetone/Water | Room Temperature | Effective for acid-sensitive substrates |

While less common than hydrolysis, the acetal carbon can, under specific conditions, react with potent nucleophiles. Forcing conditions, often involving Lewis acids to activate the acetal, can promote the substitution of one or both methoxy groups. For example, reaction with Grignard reagents in the presence of a Lewis acid could potentially lead to the formation of a new carbon-carbon bond, although this is often challenging due to the competing reactivity of the amine group. More typically, the acetal is first hydrolyzed to the aldehyde, which then readily undergoes reactions with a wide array of nucleophiles.

A powerful synthetic strategy involves the in situ deprotection of the acetal group followed by an immediate intramolecular cyclization reaction with a suitably positioned nucleophile. This approach leverages the newly liberated and highly reactive aldehyde functionality. The amine group on the same molecule or a functional group derived from it can act as the internal nucleophile.

For instance, if the amino group of this compound is first acylated with a reagent containing an active methylene (B1212753) group (e.g., N-acetylglycine), subsequent acid-catalyzed hydrolysis of the acetal can trigger an intramolecular condensation. The liberated aldehyde reacts with the active methylene group, leading to the formation of heterocyclic structures like quinolines or other fused ring systems. These tandem deprotection-cyclization reactions are efficient for constructing complex molecules in a single synthetic operation. nih.govrsc.org

Multi-site Reactions and Chemoselectivity

The presence of two distinct functional groups, the amine and the acetal, allows for chemoselective transformations, where one group reacts preferentially while the other remains unchanged. This orthogonal reactivity is crucial for multi-step syntheses. sigmaaldrich.comresearchgate.netnih.gov

The amine and acetal groups exhibit classic orthogonal reactivity based on their differing stability to acidic and basic conditions.

Reactions at the Amine Group: The nucleophilic amino group can be selectively modified under neutral or basic conditions without affecting the acid-labile acetal. Common transformations include:

Acylation: Reaction with acyl chlorides or anhydrides in the presence of a non-nucleophilic base (like pyridine (B92270) or triethylamine) yields the corresponding amide. This transformation is often used to temporarily modify the amine's reactivity. libretexts.org

Alkylation: The amine can undergo alkylation, although over-alkylation can be an issue. Reductive amination is a more controlled method for mono-alkylation.

Diazotization: Reaction with nitrous acid (HNO₂) at low temperatures converts the primary amine into a diazonium salt, which is a versatile intermediate for introducing a wide range of substituents (e.g., -OH, -CN, -halogens) onto the aromatic ring.

Reactions at the Acetal Group: The acetal group is stable to the basic and neutral conditions used for modifying the amine. It is, however, selectively cleaved under acidic conditions, which, as noted, are often incompatible with a free aniline due to protonation.

This orthogonality allows for a planned synthetic sequence. For example, the amine can first be acylated for protection or to introduce a desired functionality. Then, the acetal can be hydrolyzed under acidic conditions to unmask the aldehyde. The resulting N-acyl-3-aminobenzaldehyde can then undergo further transformations at the aldehyde position. Finally, if desired, the acyl group can be removed by hydrolysis to regenerate the free amine. This strategic protection and deprotection sequence enables precise control over the synthesis of complex molecules derived from this compound.

3 Dimethoxymethyl Aniline As a Versatile Synthetic Building Block

Utility in Complex Molecule Synthesis

The bifunctional nature of 3-(Dimethoxymethyl)aniline makes it a highly valuable building block in the strategic assembly of complex molecules. The presence of two distinct reactive sites—the nucleophilic amine and the masked electrophilic aldehyde—allows for its incorporation into larger structures through sequential or orthogonal reaction pathways.

In fragment-based synthesis, complex molecules are assembled by joining smaller, pre-functionalized building blocks. This compound is ideally suited for such strategies due to its dual functionality, which allows it to act as a molecular linchpin, connecting different fragments.

The aniline (B41778) group serves as a versatile handle for a variety of powerful cross-coupling reactions. It can participate as the amine component in Buchwald-Hartwig amination to form a C-N bond with an aryl halide or triflate. Alternatively, the aniline can be diazotized and converted to a halide (e.g., via a Sandmeyer reaction), making the aromatic ring an electrophilic partner for Suzuki, Stille, or other metal-catalyzed cross-coupling reactions. nih.gov This allows for the initial coupling of the this compound core to one molecular fragment.

Once the first fragment is attached, the dimethoxymethyl group, which is stable to many cross-coupling conditions, can be unmasked. The dimethoxymethyl group is an acetal (B89532), which serves as a protecting group for a formyl (aldehyde) functionality. orgsyn.org It can be readily hydrolyzed under mild acidic conditions to reveal the aldehyde. This newly exposed aldehyde provides a second, orthogonal reactive site for introducing another molecular fragment. Common reactions involving the aldehyde include:

Reductive Amination: To form a new C-N bond with a primary or secondary amine.

Wittig Reaction: To form a C=C double bond.

Aldol or Knoevenagel Condensations: To form new C-C bonds and introduce further complexity.

Formation of Imines or Hydrazones: Which can be further cyclized or functionalized.

This stepwise approach, where the aniline is reacted first, followed by the deprotection and reaction of the aldehyde, is a powerful strategy for the convergent synthesis of complex targets. The initial cross-coupling reaction builds the carbon skeleton, and the subsequent aldehyde chemistry allows for the introduction of polar groups or the formation of heterocyclic rings, which are common features in pharmaceuticals and natural products.

Role in Cascade and Domino Reactions

This compound is a uniquely valuable building block for designing cascade reactions due to its bifunctional nature. It possesses a nucleophilic amino group (-NH₂) and a latent electrophilic aldehyde group, which is protected as a dimethoxy acetal (-CH(OCH₃)₂). This acetal is stable under neutral and basic conditions but can be readily hydrolyzed under acidic conditions to reveal the reactive aldehyde. This dual functionality allows for the strategic design of reaction sequences where different parts of the molecule react in a controlled order.

A prominent application of this compound in this context is in the synthesis of substituted quinolines, a core structure in many pharmaceuticals and natural products. The Friedländer annulation is a classic method for quinoline (B57606) synthesis, involving the condensation of a 2-aminoaryl aldehyde or ketone with a compound containing a reactive α-methylene group. wikipedia.orgorganic-chemistry.org By employing this compound, a Friedländer synthesis can be performed in a cascade fashion. The reaction is typically initiated under acidic conditions, which serve a dual purpose: catalyzing the condensation and simultaneously deprotecting the acetal to generate the required 3-aminobenzaldehyde (B158843) in situ. This intermediate then rapidly undergoes an intramolecular cyclization and dehydration sequence to yield the final quinoline product.

The table below illustrates a generalized scheme for such a cascade reaction.

| Step | Reactants | Conditions | Intermediate/Product | Description |

|---|---|---|---|---|

| 1 | This compound + Ketone (e.g., Ethyl acetoacetate) | Acid Catalyst (e.g., p-TsOH) | 3-Aminobenzaldehyde (in situ) | Acid-catalyzed hydrolysis of the dimethoxy acetal to unmask the aldehyde functionality. |

| 2 | 3-Aminobenzaldehyde + Ethyl acetoacetate | Acid Catalyst | Iminium ion / Enamine | Condensation between the newly formed aldehyde and the amine, or between the amine and the ketone. |

| 3 | Reaction Intermediate | Acid Catalyst | Cyclized Dihydroquinoline | Intramolecular cyclization (aldol-type or Michael-type addition) to form the heterocyclic ring. |

| 4 | Cyclized Dihydroquinoline | Acid Catalyst, Heat | Substituted Quinoline | Dehydration/aromatization to furnish the final, stable quinoline ring system. |

Design of Advanced Synthetic Intermediates and Reagents Utilizing this compound

The strategic modification of this compound allows for the creation of advanced synthetic intermediates and reagents, expanding its utility far beyond its direct use in cyclization reactions. The presence of the primary aromatic amine is the key to this versatility, as it can be transformed into a variety of other functional groups, most notably the highly reactive diazonium salt. This conversion fundamentally alters the chemical nature of the molecule, turning the nucleophilic aniline into a powerful electrophilic species.

The rational design of an electrophile from this compound is primarily achieved through diazotization. The reaction of the primary amino group with nitrous acid (generated in situ from sodium nitrite (B80452) and a strong acid like hydrochloric acid) at low temperatures (0–5 °C) converts the aniline into a 3-(dimethoxymethyl)benzenediazonium salt. byjus.com This diazonium salt is a highly valuable and versatile intermediate. The diazonium group (-N₂⁺) is an excellent leaving group (departing as stable dinitrogen gas), which facilitates a host of substitution reactions where it is replaced by a wide range of nucleophiles. wikipedia.orglibretexts.org

The resulting 3-(dimethoxymethyl)benzenediazonium ion is a potent electrophile that can undergo two main classes of reactions:

Substitution Reactions: The diazonium group can be displaced by various nucleophiles, often with the aid of copper(I) catalysts in what are known as Sandmeyer reactions. byjus.com This allows for the precise introduction of halides (-Cl, -Br), cyano (-CN), and other groups onto the aromatic ring. Other variations allow for the introduction of iodo (-I), fluoro (-F), and hydroxyl (-OH) groups. wikipedia.orgchemguide.co.uk These transformations create a new library of substituted benzaldehyde (B42025) precursors from a single starting material.

Azo Coupling Reactions: The diazonium ion can act as an electrophile in electrophilic aromatic substitution reactions with activated aromatic rings, such as phenols and anilines, to form azo compounds. chemguide.co.uk These products are often highly colored and are important as dyes and indicators.

The preservation of the dimethoxymethyl group throughout these transformations is a key advantage, allowing the aldehyde functionality to be revealed at a later synthetic stage. This makes the 3-(dimethoxymethyl)benzenediazonium salt a rationally designed, bifunctional reagent for advanced organic synthesis.

The following table summarizes the key electrophilic reactions of the diazonium salt derived from this compound.

| Reaction Type | Reagent(s) | Product Functional Group | Example Product Name |

|---|---|---|---|

| Sandmeyer Reaction | CuCl / HCl | -Cl (Chloro) | 1-Chloro-3-(dimethoxymethyl)benzene |

| Sandmeyer Reaction | CuBr / HBr | -Br (Bromo) | 1-Bromo-3-(dimethoxymethyl)benzene |

| Sandmeyer Reaction | CuCN / KCN | -CN (Cyano) | 3-(Dimethoxymethyl)benzonitrile |

| Substitution | KI | -I (Iodo) | 1-(Dimethoxymethyl)-3-iodobenzene |

| Schiemann Reaction | HBF₄, Heat | -F (Fluoro) | 1-(Dimethoxymethyl)-3-fluorobenzene |

| Hydrolysis | H₂O, H₂SO₄, Heat | -OH (Hydroxyl) | 3-(Dimethoxymethyl)phenol |

| Azo Coupling | Phenol, NaOH | -N=N-Ar-OH (Azo) | 4-((3-(Dimethoxymethyl)phenyl)diazenyl)phenol |

Through this rational design, this compound serves as the foundation for a potent electrophilic intermediate, enabling the synthesis of a diverse array of multifunctional aromatic compounds.

Theoretical and Computational Investigations of 3 Dimethoxymethyl Aniline and Its Reactions

Electronic Structure Analysis

The electronic structure of 3-(dimethoxymethyl)aniline is fundamental to understanding its reactivity and properties. Computational methods, particularly Density Functional Theory (DFT), are powerful tools for this analysis. Key aspects of its electronic structure that would be investigated include the distribution of electron density, the nature of the frontier molecular orbitals (HOMO and LUMO), and the electrostatic potential.

The amino group (-NH₂) is an electron-donating group that increases the electron density of the aromatic ring, particularly at the ortho and para positions, through resonance. The dimethoxymethyl group [-CH(OCH₃)₂], while having inductive electron-withdrawing effects due to the electronegative oxygen atoms, can also participate in hyperconjugation. The interplay of these electronic effects governs the molecule's reactivity towards electrophiles and nucleophiles.

A calculated molecular electrostatic potential (MEP) map would visualize the electron-rich and electron-poor regions of the molecule. For this compound, the MEP would likely show a high electron density around the nitrogen atom of the amino group and the oxygen atoms of the dimethoxymethyl group, indicating these as potential sites for electrophilic attack or hydrogen bonding. The aromatic ring would exhibit regions of varying electron density, influencing its regioselectivity in substitution reactions.

Reaction Mechanism Elucidation using Computational Chemistry

Computational chemistry offers profound insights into the mechanisms of chemical reactions, allowing for the study of transient species and transition states that are often difficult to observe experimentally.

Density Functional Theory (DFT) Studies on Protonation and Acetal (B89532) Formation

DFT calculations are well-suited to model the protonation of this compound. The primary site of protonation is expected to be the nitrogen atom of the amino group due to its lone pair of electrons. DFT can be used to calculate the proton affinity and pKa value of the conjugate acid, providing a quantitative measure of its basicity. The calculations would involve optimizing the geometries of the neutral molecule and its protonated form and calculating their respective energies.

The formation of the acetal group from a corresponding aldehyde is a key synthetic step. While the dimethoxymethyl group is already an acetal, computational studies could explore its hydrolysis or transacetalization reactions. DFT could be used to model the reaction pathway, including the formation of hemiacetal intermediates and the role of acid or base catalysts. The activation energies for each step of the mechanism could be calculated to determine the rate-determining step.

Transition State Analysis of Key Transformations

For any reaction involving this compound, identifying the transition state is crucial for understanding the reaction kinetics. Transition state theory, combined with computational methods, allows for the location of the saddle point on the potential energy surface that connects reactants and products.

For instance, in an electrophilic aromatic substitution reaction, DFT could be used to locate the transition state for the formation of the sigma complex (arenium ion). The energy of this transition state would determine the activation energy of the reaction. Vibrational frequency analysis is a critical step in confirming a true transition state, which is characterized by a single imaginary frequency corresponding to the motion along the reaction coordinate.

Stereochemical Outcomes and Diastereoselectivity Predictions

While this compound itself is achiral, reactions at the benzylic carbon of the dimethoxymethyl group or reactions involving chiral reagents could lead to stereoisomeric products. Computational models can be employed to predict the stereochemical outcomes of such reactions.

By calculating the energies of the transition states leading to different stereoisomers, the preferred reaction pathway can be determined. For example, if a reaction were to create a new stereocenter, the energies of the transition states leading to the (R) and (S) enantiomers (or diastereomers if another stereocenter is present) would be calculated. The product distribution can then be predicted based on the Boltzmann distribution of the transition state energies.

Conformational Analysis and Molecular Dynamics Simulations

The three-dimensional structure and flexibility of this compound are key determinants of its physical and chemical properties. The molecule possesses several rotatable bonds, including the C-N bond and the C-C and C-O bonds of the dimethoxymethyl group.

Conformational analysis using computational methods would involve systematically rotating these bonds and calculating the energy of the resulting conformers to identify the low-energy (stable) conformations. The potential energy surface would reveal the energy barriers to rotation between different conformers. For anilines, the degree of pyramidalization of the amino group and its orientation relative to the phenyl ring are important conformational parameters.

Molecular dynamics (MD) simulations provide a way to study the dynamic behavior of the molecule over time. By simulating the motion of the atoms at a given temperature, MD can explore the conformational space accessible to the molecule and determine the relative populations of different conformers. MD simulations can also provide insights into the solvent effects on the conformational preferences of this compound.

Structure-Reactivity Relationships

Computational studies can establish quantitative structure-reactivity relationships (QSRRs). By calculating various molecular descriptors, such as atomic charges, bond orders, and frontier orbital energies, correlations can be drawn with experimentally observed reactivity.

For example, the calculated nucleophilicity or electrophilicity indices for different atoms in this compound can predict the regioselectivity of its reactions. The energy of the Highest Occupied Molecular Orbital (HOMO) is related to the molecule's ability to donate electrons, while the energy of the Lowest Unoccupied Molecular Orbital (LUMO) relates to its ability to accept electrons. The HOMO-LUMO gap is an indicator of the molecule's kinetic stability.

By systematically modifying the structure of this compound in silico (e.g., by introducing different substituents on the aromatic ring) and calculating these descriptors, a predictive model for the reactivity of a series of related compounds can be developed.

Future Research Directions and Emerging Trends

Development of Novel and Efficient Synthetic Routes

The synthesis of substituted anilines, including 3-(dimethoxymethyl)aniline, is a cornerstone of modern organic chemistry. Future research will likely focus on moving beyond traditional multi-step processes, which can be inefficient and generate significant waste. acs.org Key emerging trends are centered on atom economy and procedural simplicity.

One promising avenue is the advancement of three-component reactions . These methods allow for the construction of complex molecules like meta-substituted anilines from simple, readily available precursors in a single step. rsc.orgresearchgate.netbeilstein-journals.org Research into novel catalytic systems for such reactions could provide direct and high-yield access to this compound and its analogues. beilstein-journals.org

Another significant area of development is the direct C-H functionalization of aniline (B41778) scaffolds. rsc.orgnih.govkcl.ac.ukacs.org This powerful strategy avoids the need for pre-functionalized starting materials, offering a more direct and atom-economical route to desired products. nih.gov Future work will likely involve designing new ligands and catalysts that can selectively target specific C-H bonds on the aniline ring, enabling the introduction of the dimethoxymethyl group with high precision and efficiency. nih.govnih.gov

The table below summarizes potential modern synthetic strategies that could be adapted for this compound.

| Synthetic Strategy | Description | Potential Advantages |

| Three-Component Reactions | Condensation of components like 1,3-diketones, amines, and acetone (B3395972) to form the aniline ring structure de novo. rsc.orgbeilstein-journals.org | High atom economy, reduced number of synthetic steps, access to diverse derivatives. |

| Direct C-H Functionalization | Catalytic activation and functionalization of a C-H bond on an existing aniline ring to introduce the dimethoxymethyl moiety. rsc.orgnih.gov | Avoids pre-functionalization, increases efficiency, allows for late-stage modification. |

| Catalytic Amination | Direct synthesis from benzene (B151609) and an aminating agent, though challenging, represents an environmentally friendly goal. acs.org | Uses inexpensive starting materials, atom-efficient. |

Exploration of New Reactivity Modes and Transformations

The unique structure of this compound, featuring both a nucleophilic amino group and a protected aldehyde (acetal), offers a rich landscape for exploring novel chemical reactions. The interplay between these two functional groups is a key area for future investigation.

The amino group makes the aromatic ring highly activated towards electrophilic aromatic substitution , but this high reactivity can also lead to challenges like polysubstitution. chemistrysteps.comallen.in Future research will focus on developing catalytic systems that offer precise control over these reactions. For instance, new catalysts could enable selective mono-functionalization at the ortho and para positions relative to the amino group, without the need for protecting group strategies. nih.gov

Furthermore, the dimethoxymethyl group itself presents significant opportunities. It is stable under many reaction conditions but can be readily deprotected to reveal a highly reactive aldehyde. This latent functionality could be exploited in tandem or cascade reactions . One could envision a reaction where the aniline nitrogen directs a transformation at one position on the ring, followed by an in-situ deprotection of the acetal (B89532) and a subsequent intramolecular cyclization or condensation reaction involving the newly formed aldehyde. Three-component coupling reactions involving anilines, aldehydes, and alkynes are already known to produce important heterocyclic structures, and applying this concept to an intramolecular system with 3-(formyl)aniline (generated in situ) could yield novel molecular scaffolds. chemrevlett.com

Integration into Flow Chemistry and Automated Synthesis Platforms

The shift towards continuous manufacturing processes in the chemical industry has highlighted the importance of flow chemistry. researchgate.net This technology offers significant advantages in terms of safety, efficiency, scalability, and process control over traditional batch synthesis. nih.govacs.org

The synthesis of anilines is particularly well-suited for flow chemistry. For example, continuous chemoenzymatic processes using immobilized nitroreductase enzymes have been developed for the sustainable production of anilines from nitroaromatics. nih.govacs.orgresearchgate.netacs.org This approach avoids the use of high-pressure hydrogen and precious-metal catalysts, operating at room temperature in aqueous solutions. nih.gov Integrating the synthesis of this compound into such a continuous flow platform, potentially starting from 3-(dimethoxymethyl)nitrobenzene, would represent a significant step towards a greener and more efficient manufacturing process.

Automated synthesis platforms, which combine flow reactors with robotic handling and real-time analytics, could further accelerate the discovery and optimization of reactions involving this compound. These systems can rapidly screen different catalysts, solvents, and reaction conditions to identify optimal synthetic routes and explore new transformations in a high-throughput manner.

Application in Macromolecular and Supramolecular Chemistry

Aniline and its derivatives are fundamental monomers for the synthesis of conducting polymers, with polyaniline (PANI) being one of the most studied. mdpi.comrsc.org However, PANI often suffers from poor solubility, which limits its processability. scielo.br Introducing substituents onto the aniline ring is a common strategy to improve solubility and tailor the polymer's properties. rsc.orgscielo.br

This compound is an attractive candidate as a functional monomer for creating novel polyanilines. The dimethoxymethyl group could enhance solubility in common organic solvents, facilitating the formation of uniform thin films for electronic applications. rsc.org

Crucially, the acetal group serves as a masked aldehyde. After polymerization, these groups along the polymer backbone could be deprotected to yield poly(3-formylaniline). This "post-polymerization modification" would create a highly functional polymer scaffold decorated with reactive aldehyde groups, which could then be used for:

Cross-linking the polymer chains to enhance material stability.

Grafting other molecules or polymers to create complex copolymer architectures.

Sensing applications , where the aldehyde groups can react with specific analytes.

Furthermore, the specific substitution pattern and functionality of the monomer can influence the supramolecular assembly of the resulting polymer chains. semanticscholar.orgresearchgate.netacs.orgsemanticscholar.org The presence of the dimethoxymethyl group could direct the formation of specific nanostructures, such as nanotubes or nanosheets, leading to materials with unique morphological and electronic properties. acs.orgsemanticscholar.org Aniline-based macrocycles have also been synthesized, suggesting a role for functionalized anilines in host-guest chemistry and the construction of complex supramolecular architectures. mdpi.com

Advanced Computational Modeling for Predictive Synthesis

Computational chemistry, particularly Density Functional Theory (DFT), is becoming an indispensable tool for predicting and understanding chemical reactions and material properties. acs.org Applying these methods to this compound can accelerate research and development in several key areas.

Predictive Synthesis: DFT calculations can be used to model reaction pathways for the synthesis of this compound. By calculating the energies of intermediates and transition states, researchers can predict the feasibility of a proposed synthetic route, identify potential byproducts, and optimize reaction conditions before ever entering the lab. acs.org For instance, computational Hammett constants have been used to successfully predict the outcome of three-component reactions for synthesizing meta-substituted anilines. beilstein-journals.org

Reactivity Analysis: Computational models can provide deep insights into the electronic structure of this compound, explaining its reactivity. acs.org By mapping the molecular electrostatic potential, researchers can identify the most likely sites for electrophilic or nucleophilic attack. This information is crucial for designing new transformations and understanding the regioselectivity of reactions. nih.gov

Materials Design: For macromolecular applications, computational modeling can predict the properties of polymers derived from this compound. DFT can be used to calculate the electronic properties (e.g., band gap) of the polymer, which is essential for its application as a conducting material. mdpi.com Furthermore, molecular dynamics simulations can model the polymer's chain conformation and its interaction with solvents or other molecules, helping to predict its solubility and supramolecular assembly behavior.

Q & A

Q. What are the standard synthetic routes for 3-(Dimethoxymethyl)aniline, and how are intermediates characterized?

this compound is typically synthesized via reductive amination of 3-nitrobenzaldehyde derivatives followed by methoxymethyl protection. Key intermediates, such as 3-nitrobenzaldehyde, are characterized using -NMR and -NMR to confirm substitution patterns. Purity is validated via HPLC (≥97% purity threshold) and GC-MS to detect residual solvents . For methoxymethylation, reaction progress is monitored by TLC (silica gel, ethyl acetate/hexane eluent).

Q. How should researchers handle stability and storage of this compound in laboratory settings?

The compound is hygroscopic and should be stored in airtight containers at room temperature (RT) away from moisture and light. Degradation under oxidative conditions can be mitigated by argon/vacuum sealing. Stability tests under accelerated conditions (40°C/75% RH for 4 weeks) should be conducted, with HPLC analysis to detect decomposition products like aniline derivatives .

Q. What analytical techniques are critical for confirming the structure of this compound?

- Spectroscopy : -NMR (δ 3.3–3.5 ppm for methoxy groups, δ 6.5–7.2 ppm for aromatic protons) and FT-IR (C-O stretch at ~1100 cm).

- Chromatography : Reverse-phase HPLC (C18 column, acetonitrile/water gradient) with UV detection (254 nm).

- Mass Spectrometry : ESI-MS (expected [M+H] at m/z 181.2) .

Advanced Research Questions

Q. How can reaction conditions be optimized for scalable synthesis of this compound while minimizing byproducts?

Optimization involves:

- Catalyst Screening : Compare Pd/C vs. Raney Ni for reductive steps; Pd/C often provides higher yields (≥85%) with fewer side reactions.

- Solvent Effects : Polar aprotic solvents (e.g., DMF) enhance methoxymethylation efficiency but may require post-reaction purification via column chromatography.

- DOE Approach : Use a factorial design to assess temperature (20–60°C), stoichiometry (1.2–2.0 eq. methoxymethyl chloride), and reaction time (4–24 hrs). Kinetic studies via in-situ IR can identify rate-limiting steps .

Q. How do computational methods aid in predicting the reactivity of this compound in nucleophilic substitution reactions?

Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) model the electron density of the methoxymethyl group, predicting preferential para-substitution in electrophilic reactions. Molecular docking studies (AutoDock Vina) can assess interactions with enzymes like cytochrome P450 for metabolic stability profiling .

Q. What strategies resolve contradictions in spectroscopic data for derivatives of this compound?

- Crystallography : Single-crystal X-ray diffraction (SHELXL refinement) resolves ambiguous NOE correlations in crowded NMR spectra.

- 2D NMR : HSQC and HMBC correlations differentiate between regioisomers (e.g., para vs. ortho substitution).

- Cross-Validation : Compare experimental IR/Raman spectra with computational predictions (Gaussian 16) .

Safety and Compliance

Q. What safety protocols are essential for handling this compound?

- PPE : Nitrile gloves, lab coat, and safety goggles. Use fume hoods for synthesis.

- Exposure Mitigation : Immediate rinsing with water for skin/eye contact (15 mins minimum) and ethanol for solvent spills.

- Waste Disposal : Neutralize with 10% acetic acid before incineration. Document compliance with REACH and ECHA guidelines .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.